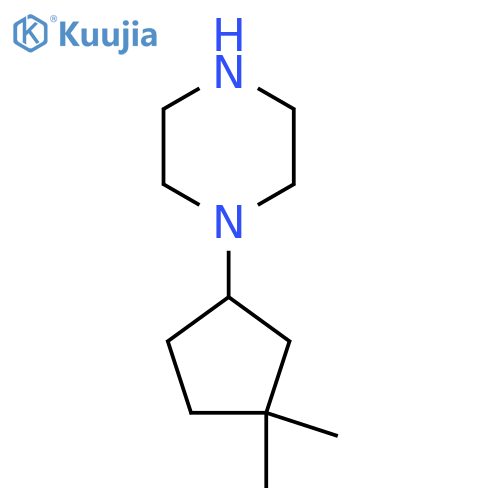Cas no 1513693-15-6 (1-(3,3-dimethylcyclopentyl)piperazine)

1513693-15-6 structure
商品名:1-(3,3-dimethylcyclopentyl)piperazine
1-(3,3-dimethylcyclopentyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3,3-dimethylcyclopentyl)piperazine
- SCHEMBL24260751
- 1513693-15-6
- EN300-1853348
- AKOS019266284
-
- インチ: 1S/C11H22N2/c1-11(2)4-3-10(9-11)13-7-5-12-6-8-13/h10,12H,3-9H2,1-2H3
- InChIKey: WTSGKTSYRPIVHV-UHFFFAOYSA-N
- ほほえんだ: N1(CCNCC1)C1CCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 182.178298710g/mol
- どういたいしつりょう: 182.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-(3,3-dimethylcyclopentyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853348-0.25g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-2.5g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-0.5g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-1.0g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 1g |
$1785.0 | 2023-06-03 | ||
| Enamine | EN300-1853348-10.0g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 10g |
$7681.0 | 2023-06-03 | ||
| Enamine | EN300-1853348-5.0g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 5g |
$5179.0 | 2023-06-03 | ||
| Enamine | EN300-1853348-5g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-1g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-0.05g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1853348-0.1g |
1-(3,3-dimethylcyclopentyl)piperazine |
1513693-15-6 | 0.1g |
$615.0 | 2023-09-18 |
1-(3,3-dimethylcyclopentyl)piperazine 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1513693-15-6 (1-(3,3-dimethylcyclopentyl)piperazine) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
